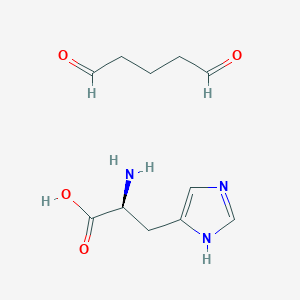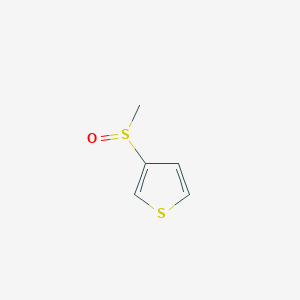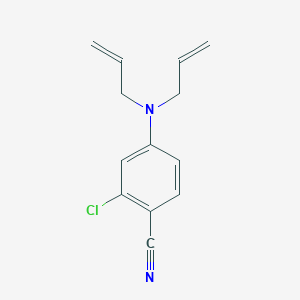
N-(1-Cyanopyrrolidin-3-yl)-2-phenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-Cyanopyrrolidin-3-yl)-2-phenylacetamide is an organic compound that belongs to the class of acyl-alpha amino acids and derivatives This compound is characterized by the presence of a cyanopyrrolidine moiety attached to a phenylacetamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Cyanopyrrolidin-3-yl)-2-phenylacetamide typically involves the reaction of 1-cyanopyrrolidine with 2-phenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .
化学反応の分析
Types of Reactions
N-(1-Cyanopyrrolidin-3-yl)-2-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.
Substitution: Alkyl halides in the presence of a base like sodium hydride in an organic solvent.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new alkyl or acyl groups.
科学的研究の応用
N-(1-Cyanopyrrolidin-3-yl)-2-phenylacetamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting cathepsin K.
Medicine: Explored for its therapeutic potential in treating conditions involving mitochondrial dysfunction, cancer, and fibrosis.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-(1-Cyanopyrrolidin-3-yl)-2-phenylacetamide involves its interaction with specific molecular targets. One of the primary targets is cathepsin K, an enzyme involved in the degradation of collagen. The compound inhibits the activity of cathepsin K by binding to its active site, thereby preventing the breakdown of collagen. This mechanism is particularly relevant in the context of diseases such as osteoporosis and certain types of cancer .
類似化合物との比較
Similar Compounds
- N-(1-Cyanopyrrolidin-3-yl)-5-(3-(trifluoromethyl)phenyl)oxazole-2-carboxamide
- N-(1-Cyanopyrrolidin-3-yl)-2-fluoro-4-(1-methoxyphenyl)acetamide
- N-(1-Cyanopyrrolidin-3-yl)-2-(4-methoxyphenyl)acetamide
Uniqueness
N-(1-Cyanopyrrolidin-3-yl)-2-phenylacetamide is unique due to its specific structural features, such as the presence of both a cyanopyrrolidine and a phenylacetamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Its ability to inhibit cathepsin K sets it apart from other similar compounds, highlighting its potential therapeutic benefits.
特性
CAS番号 |
773858-06-3 |
|---|---|
分子式 |
C13H15N3O |
分子量 |
229.28 g/mol |
IUPAC名 |
N-(1-cyanopyrrolidin-3-yl)-2-phenylacetamide |
InChI |
InChI=1S/C13H15N3O/c14-10-16-7-6-12(9-16)15-13(17)8-11-4-2-1-3-5-11/h1-5,12H,6-9H2,(H,15,17) |
InChIキー |
WVMVLULZYCZUEL-UHFFFAOYSA-N |
正規SMILES |
C1CN(CC1NC(=O)CC2=CC=CC=C2)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzenesulfonamide, 4-methyl-N-[1-methyl-3-oxo-4-(3-thienyl)butyl]-](/img/structure/B12534746.png)
![3,4-Diphenyl-2,5-bis[4-(pyren-1-YL)phenyl]thiophene](/img/structure/B12534748.png)

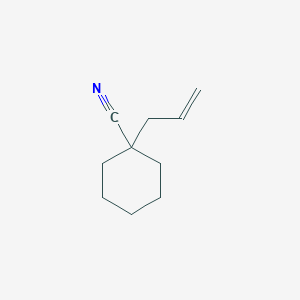
![5-{[4-(But-1-en-1-yl)-2,6-difluorophenyl]ethynyl}-1,2,3-trifluorobenzene](/img/structure/B12534778.png)
![Bicyclo[2.2.2]octa-2,5-diene, 7,8-bis(phenylmethoxy)-, (7R,8R)-](/img/structure/B12534784.png)
![Prop-2-en-1-yl 3-methoxy-2-[(prop-2-en-1-yl)oxy]benzoate](/img/structure/B12534785.png)
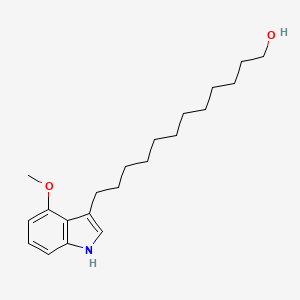
![2-{2-[4-(Dimethylamino)phenyl]ethenyl}-1,3-benzothiazole-6-carbonitrile](/img/structure/B12534793.png)

![4-(Methylsulfanyl)-6-[4-(methylsulfanyl)phenyl]-2-oxo-2H-pyran-3-carbonitrile](/img/structure/B12534808.png)
